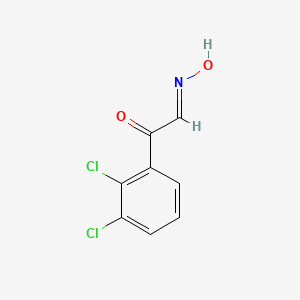
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime is a chemical compound with the molecular formula C8H5Cl2NO2 . It is also known by other names such as 2,3-dichlorophenylglyoxal aldoxime and 1-(2,3-Dichlorophenyl)-2-(hydroxyimino)ethanone . This compound is characterized by the presence of two chlorine atoms, an oxo group, and an aldoxime group attached to a benzene ring.
Preparation Methods
The synthesis of 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the aldoxime group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime exerts its effects involves interactions with molecular targets such as enzymes and proteins. The aldoxime group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime can be compared with similar compounds such as:
2,4-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime: Similar structure but with chlorine atoms at different positions.
2,3-Dichloro-alpha-oxobenzeneacetaldehyde: Lacks the aldoxime group.
2,3-Dichlorobenzaldehyde oxime: Similar but without the oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
94213-22-6 |
|---|---|
Molecular Formula |
C8H5Cl2NO2 |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
(2E)-1-(2,3-dichlorophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H5Cl2NO2/c9-6-3-1-2-5(8(6)10)7(12)4-11-13/h1-4,13H/b11-4+ |
InChI Key |
GBXUIRJSFLHCIS-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)/C=N/O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


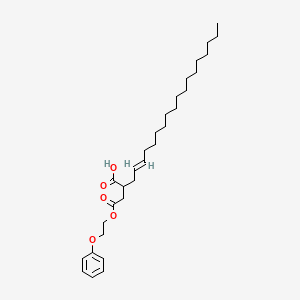
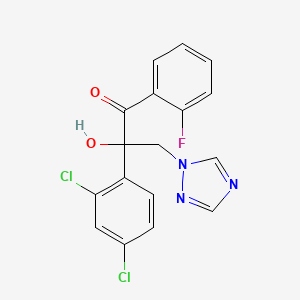
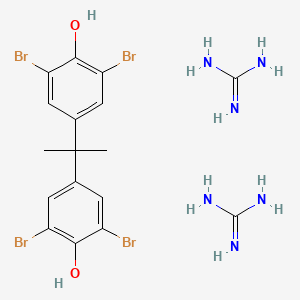
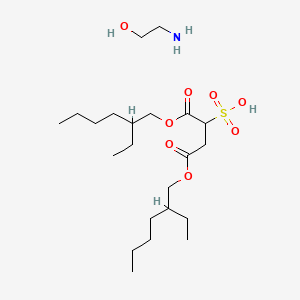
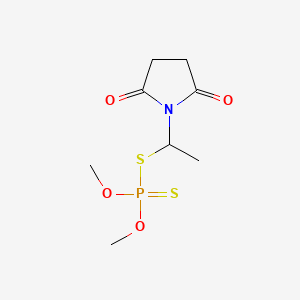
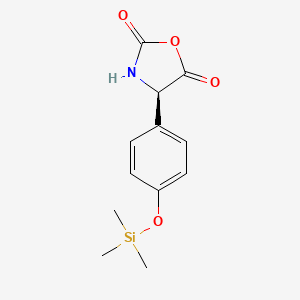
![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
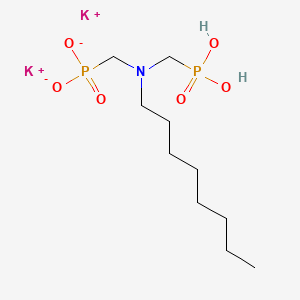
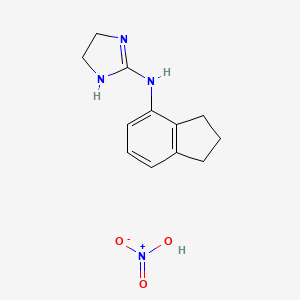

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
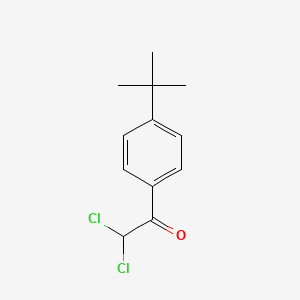
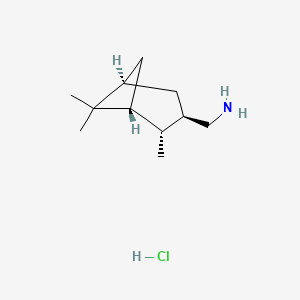
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
